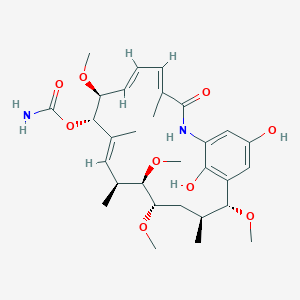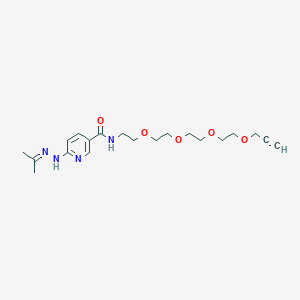
HyNic-PEG4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HyNic-PEG4-alkyne is a cleavable linker containing four units of polyethylene glycol (PEG) used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HyNic-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of hydrazinonicotinamide (HyNic) and polyethylene glycol (PEG) units. The alkyne group is introduced through a final step involving the coupling of an alkyne-containing reagent .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes the following steps:
- Synthesis of intermediate compounds.
- Coupling of HyNic and PEG units.
- Introduction of the alkyne group.
- Purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
HyNic-PEG4-alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked conjugates, which are stable and suitable for various applications in bioconjugation and drug delivery .
Aplicaciones Científicas De Investigación
HyNic-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
HyNic-PEG4-alkyne exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The molecular targets and pathways involved include the azide and alkyne groups, which react to form the triazole linkage .
Comparación Con Compuestos Similares
Similar Compounds
HyNic-PEG2-alkyne: Contains two units of polyethylene glycol.
HyNic-PEG6-alkyne: Contains six units of polyethylene glycol.
Azide-PEG4-alkyne: Contains an azide group instead of HyNic.
Uniqueness
HyNic-PEG4-alkyne is unique due to its optimal length of four polyethylene glycol units, providing a balance between solubility and stability. Its cleavable nature and efficient click chemistry reactivity make it highly suitable for bioconjugation and drug delivery applications .
Propiedades
Fórmula molecular |
C20H30N4O5 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
6-(2-propan-2-ylidenehydrazinyl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H30N4O5/c1-4-8-26-10-12-28-14-15-29-13-11-27-9-7-21-20(25)18-5-6-19(22-16-18)24-23-17(2)3/h1,5-6,16H,7-15H2,2-3H3,(H,21,25)(H,22,24) |
Clave InChI |
WJVXRHOIVDGQSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCC#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
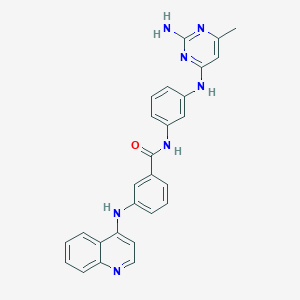
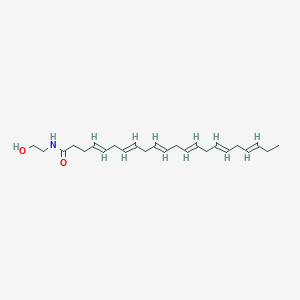

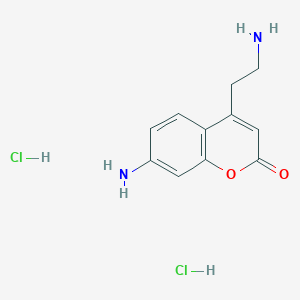
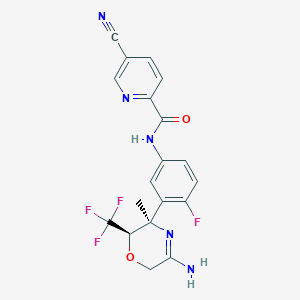
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
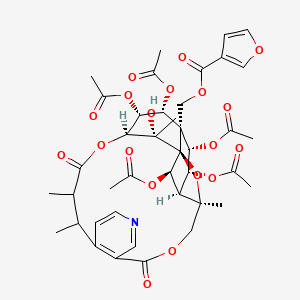
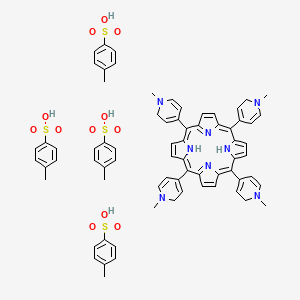

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

